molecular formula C13H11FN4O2S B2868086 N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021120-09-1

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No.: B2868086
CAS No.: 1021120-09-1
M. Wt: 306.32
InChI Key: GDMJCMDZCOJIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a synthetic pyridazine derivative supplied for research and development purposes. This compound features a pyridazine core, a thioether linker, and a 3-fluorobenzamide moiety, a structure common in pharmacologically active molecules . Its molecular formula is C13H11FN4O2S and it has a molecular weight of 306.32 g/mol. Pyridazine-based scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their potential as enzyme inhibitors . For instance, structurally related compounds incorporating fluorobenzamide groups have been explored as potent and selective inhibitors of targets like Monoamine Oxidase-B (MAO-B), which is relevant in neurodegenerative disease research . Similarly, other pyridazine-thioether derivatives have been studied in oncology research for their ability to inhibit kinase activity . The presence of the thioether bridge and the acetamide group in this compound may influence its physicochemical properties, such as solubility and metabolic stability, and could be key for interacting with biological targets . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use. Researchers can expect high-quality documentation, including Certificate of Analysis and NMR spectra, to support their work. The product requires cold-chain transportation and proper storage to maintain stability .

Properties

IUPAC Name

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S/c14-9-3-1-2-8(6-9)13(20)16-11-4-5-12(18-17-11)21-7-10(15)19/h1-6H,7H2,(H2,15,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMJCMDZCOJIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(C=C2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological targets:

Table 1: Key Structural Comparisons
Compound Name/ID Core Structure Substituents/Functional Groups Biological Target/Application
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide Pyridazine 3-fluorobenzamide, thioether-linked amino-oxoethyl Hypothesized: ATX or kinase modulation
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole Trifluoromethyl, phenylacetamide Unspecified (likely kinase inhibition)
N-Methyl, N-(6-(methoxy)pyridazin-3-yl)amine derivatives () Pyridazine Methoxy, trifluoromethylpyridinyl Autotaxin (ATX) modulators for inflammatory/fibrotic diseases
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide () Pyridazine-benzothiazole hybrid Ethoxyphenyl, methylbenzothiazole Unspecified (structural hybrid)
Key Observations:

Core Heterocycle: The target compound’s pyridazine core (vs. benzothiazole in ) offers distinct electronic properties, influencing binding interactions. Compared to the ATX-targeting pyridazine derivatives in , the thioether-linked amino-oxoethyl group in the target compound replaces bulkier substituents (e.g., trifluoromethylpyridinyl methoxy), likely improving aqueous solubility .

Substituent Effects: The 3-fluorobenzamide group provides a balance of hydrophobicity and electronegativity, enhancing binding to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., phenylacetamide in ) . The thioether-linked amino-oxoethyl group introduces hydrogen-bonding capacity, which may improve solubility relative to lipophilic groups like trifluoromethyl () or ethoxyphenyl () .

Biological Implications: ATX-modulating pyridazine derivatives () often include methoxy or trifluoromethyl groups, but the target compound’s amino-oxoethyl thioether could reduce off-target effects by avoiding steric hindrance . Benzothiazole derivatives () with trifluoromethyl groups exhibit high metabolic stability but lower solubility, whereas the target compound’s fluorine and polar groups may optimize both parameters .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property Target Compound N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide N-Methyl, N-(6-methoxypyridazin-3-yl)amine Derivatives
Molecular Weight (g/mol) ~320 (estimated) ~370 ~350–400
LogP (Predicted) ~1.8 ~3.2 ~2.5
Solubility Moderate (polar groups) Low (trifluoromethyl) Moderate (methoxy)
Metabolic Stability High (fluorine, thioether) Very high (trifluoromethyl) Moderate (pyridazine cleavage risk)
Key Findings:
  • The target compound’s lower logP (~1.8 vs. ~3.2 for benzothiazole analogs) suggests improved aqueous solubility, critical for oral bioavailability .
  • The amino-oxoethyl thioether may reduce oxidative metabolism risks compared to methoxy groups in ’s derivatives, which are prone to demethylation .

Research and Patent Landscape

  • (EP 3 348 550A1) : Benzothiazole derivatives prioritize lipophilicity for CNS penetration, but the target compound’s design may favor peripheral targets due to its polar groups .
  • (Kenya Industrial Property Institute) : Pyridazine-based ATX modulators highlight the scaffold’s versatility; the target compound’s unique substituents could position it as a next-generation candidate with optimized safety .
  • : Hybrid pyridazine-benzothiazole structures demonstrate synergistic effects, but the target compound’s simplified design may streamline synthesis and reduce toxicity risks .

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